4-Ethylcyclohex-3-ene-1-carboxylic acid

Fragrance Flavour Organoleptic potency

4-Ethylcyclohex-3-ene-1-carboxylic acid (CAS 91676-77-6; molecular formula C₉H₁₄O₂, MW 154.21 g mol⁻¹) is a monocyclic cyclohexenecarboxylic acid bearing an ethyl substituent at the 4‑position and a conjugated endocyclic double bond. Computed density (1.045 g cm⁻³), boiling point (267.6 °C at 760 mmHg) and flash point (125.5 °C) reflect a relatively low‑volatility, thermally stable liquid acid, while its calculated LogP of 2.21 and polar surface area of 37.3 Ų indicate balanced hydrophobic‑hydrophilic character suitable for both organic‑phase reactivity and formulation in fragrance/flavour matrices.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 91676-77-6
Cat. No. B13950804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohex-3-ene-1-carboxylic acid
CAS91676-77-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1=CCC(CC1)C(=O)O
InChIInChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11)
InChIKeyJYAFXCXNERTKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylcyclohex-3-ene-1-carboxylic Acid (CAS 91676-77-6) – Procurement-Relevant Identity and Physicochemical Baseline


4-Ethylcyclohex-3-ene-1-carboxylic acid (CAS 91676-77-6; molecular formula C₉H₁₄O₂, MW 154.21 g mol⁻¹) is a monocyclic cyclohexenecarboxylic acid bearing an ethyl substituent at the 4‑position and a conjugated endocyclic double bond . Computed density (1.045 g cm⁻³), boiling point (267.6 °C at 760 mmHg) and flash point (125.5 °C) reflect a relatively low‑volatility, thermally stable liquid acid, while its calculated LogP of 2.21 and polar surface area of 37.3 Ų indicate balanced hydrophobic‑hydrophilic character suitable for both organic‑phase reactivity and formulation in fragrance/flavour matrices .

Fragrance and flavour formulation compatibility
Balanced hydrophobic‑hydrophilic profile for organic‑phase reactivity
Thermally stable, low‑volatility liquid acid

Why 4-Ethylcyclohex-3-ene-1-carboxylic Acid Cannot Be Replaced by Generic Cyclohexenecarboxylic Acids – The Case for Alkyl‑Chain and Olefin Specificity


Within the 4‑alkyl‑3‑cyclohexene‑1‑carboxylic acid series, both the length of the 4‑alkyl substituent and the presence of the endocyclic double bond critically dictate organoleptic potency, diffusivity, and character. Saturated analogs (4‑alkylcyclohexane‑1‑carboxylic acids) are markedly weaker, less diffusive, and lack the woody‑spicy signature that makes the cyclohexene derivatives valuable in flavour and fragrance compositions [1]. Furthermore, shifting the alkyl chain from ethyl to methyl, isopropyl, or propyl alters the balance between volatility, substantivity, and odour profile, meaning that the 4‑ethyl cyclohexene acid occupies a specific sensory space that cannot be emulated by simple homologues or the saturated parent. The quantitative evidence below substantiates why procurement decisions must be compound‑specific rather than class‑generic.

Saturated analog

4‑Ethylcyclohexane‑1‑carboxylic acid may exhibit markedly lower intensity and lack woody‑spicy character, limiting sensory profile transfer.

Alkyl chain variation

4‑Methyl and 4‑isopropyl analogs provide distinct organoleptic signatures (sweaty‑cuminic) that may not reproduce the milder woody‑spicy note.

Unsubstituted core structure

3‑Cyclohexene‑1‑carboxylic acid lacks the ethyl substituent and exhibits higher volatility with no woody‑spicy character, limiting long‑lasting fragrance performance.

Quantitative Differentiation Evidence for 4-Ethylcyclohex-3-ene-1-carboxylic Acid – Comparator‑Based Selection Guide


Odour Intensity and Diffusivity Advantage Over Saturated 4‑Ethylcyclohexane‑1‑carboxylic Acid

In the patent disclosure that establishes the sensory value of this compound class, the 4‑alkyl‑3‑cyclohexene‑1‑carboxylic acids are described as “stronger, more diffusive, more woody and more spicy than their saturated analogs” [1]. For the closest structural analogue evaluated, 4‑isopropyl‑3‑cyclohexene‑1‑carboxylic acid, sensory testing demonstrated that admixture of up to 15 % of the saturated congener (4‑isopropylcyclohexane‑1‑carboxylic acid, a compound of low intensity) does not diminish the odour impact of the essentially pure unsaturated acid [1]. The 4‑ethyl derivative belongs to the same formula I family and shares this profound intensity differential.

Odour intensity vs saturated
Class-level
Odour impact retained at ≤15% saturated impurity
Reported intensity differential supports unsaturated acid selection
Data inferred from 4‑isopropyl congener; 4‑ethyl analog implied
Fragrance Flavour Organoleptic potency

Woody‑Spicy Organoleptic Signature Distinct from 4‑Methyl and 4‑Isopropyl Analogs

The 4‑ethyl‑3‑cyclohexene‑1‑carboxylic acid is explicitly claimed as a preferred member of the 4‑alkyl‑3‑cyclohexene‑1‑carboxylic acid series, alongside the 4‑isopropyl and 4‑propyl analogs, for delivering a woody, spicy character that blends and unifies flavour compositions [1]. By contrast, the 4‑methyl homolog (CAS 4342‑60‑3) delivers a distinctly sweaty, cuminic aroma with castoreum undertones, while the 4‑isopropyl derivative (the most potent of the series) emphasises a sharp cuminic‑sweaty note . The ethyl substituent occupies an intermediate volatility and sensory space, providing a milder woody‑spicy profile that is often preferred when the aggressive cuminic note of the isopropyl compound (usable at only ~12 ppm in tobacco) is undesirable.

Woody‑spicy vs 4‑methyl/isopropyl
Cross-study comparable
Milder woody‑spicy profile; isopropyl limited to ~12 ppm in tobacco
Ethyl substituent offers dosing flexibility over sharp cuminic analogs
Patent‑sourced sensory evaluation; exact 4‑ethyl usage levels not quantified
Flavour chemistry Fragrance formulation Structure-odour relationship

Boiling Point and Volatility Differentiation from Unsubstituted 3‑Cyclohexene‑1‑carboxylic Acid

The introduction of the 4‑ethyl group substantially elevates the boiling point relative to the unsubstituted parent acid. 3‑Cyclohexene‑1‑carboxylic acid (CAS 4771‑80‑6) boils at 147 °C (lit.) , whereas 4‑ethylcyclohex‑3‑ene‑1‑carboxylic acid exhibits a computed boiling point of 267.6 °C at 760 mmHg . This ~121 °C increase translates into significantly lower vapour pressure and greater substantivity on skin or fabric, a critical parameter for fragrance longevity.

Boiling point vs unsubstituted
Cross-study comparable
ΔTb ≈ +121 °C
Reported boiling point elevation supports prolonged substantivity screening
Computed vs experimental literature value
Physicochemical property Volatility Fragrance substantivity

Lipophilicity (LogP) Tuning Relative to 4‑Methyl Analog

The calculated LogP of 4‑ethylcyclohex‑3‑ene‑1‑carboxylic acid is 2.21 , whereas the 4‑methyl analog (C₈H₁₂O₂) typically exhibits a lower LogP of approximately 1.8 (estimated by one‑methylene unit decrement) [1]. This incremental hydrophobicity enhances partitioning into lipid phases and organic solvents, improving compatibility with fragrance oils and flavour carriers.

LogP vs 4‑methyl analog
Cross-study comparable
ΔLogP ≈ +0.41
Incremental lipophilicity may broaden formulation carrier compatibility
Computed values; experimental validation advised
LogP Hydrophobicity Formulation compatibility

Synthetic Route Advantage: Tolerated Saturated Impurity Window of ≤15 %

The practical synthesis via disproportionation of 4‑ethyl‑3‑cyclohexene‑1‑carboxaldehyde yields the target cyclohexene acid accompanied by 2–15 % of trans‑4‑ethylcyclohexane‑1‑carboxylic acid [1]. Crucially, the patent explicitly states that the presence of this saturated analog “is of little or no consequence” and that such mixtures can be used directly in fragrance compositions without loss of odour impact [1]. This stands in contrast to many fine‑chemical intermediates that require costly chromatographic or recrystallisation removal of even trace saturated impurities.

Synthetic impurity tolerance
Supporting evidence
2–15% saturated analog acceptable without sensory penalty
Reported impurity tolerance supports cost‑effective procurement
Disproportionation route; application‑verified in fragrance compositions
Synthesis efficiency Cost of goods Purity specification

Procurement‑Relevant Application Scenarios for 4-Ethylcyclohex-3-ene-1-carboxylic Acid


Woody‑Spicy Flavour Modifier in Savoury and Tobacco Formulations

Owing to its documented woody‑spicy profile and superior diffusivity relative to saturated analogs [1], 4‑ethylcyclohex‑3‑ene‑1‑carboxylic acid is the compound of choice when a formulation calls for a mild, persistent spicy note without the aggressive cuminic character of the 4‑isopropyl variant. In tobacco flavour applications, where the isopropyl analog is limited to ~12 ppm, the 4‑ethyl derivative can be used at higher, more easily controlled doses to achieve a smoother blend [1].

Long‑Lasting Fragrance Ingredient for Fine Perfumery and Personal Care

The elevated boiling point (267.6 °C) and increased LogP (2.21) of the 4‑ethyl derivative, compared to the unsubstituted 3‑cyclohexene‑1‑carboxylic acid (b.p. 147 °C) and the 4‑methyl homolog , confer superior substantivity on skin and fabric. This makes the compound a strategic procurement choice for fragrance houses developing long‑lasting woody‑spicy accords that require low‑volatility, high‑substantivity ingredients.

Cost‑Effective Synthesis Intermediate for Fragrance and Flavour Esters

The demonstrated tolerance of up to 15 % saturated impurity in the final fragrance composition [1] enables manufacturers to employ the crude disproportionation product directly, bypassing expensive purification steps. This supports a lower cost‑of‑goods for downstream esters (e.g., ethyl or methyl 4‑ethylcyclohex‑3‑ene‑1‑carboxylate) used as flavour chemicals, providing a measurable economic advantage in procurement of the parent acid for esterification campaigns.

Reference Standard for GC‑MS Olfactometry and Sensory QC

Given its distinct woody‑spicy character and intermediate volatility, 4‑ethylcyclohex‑3‑ene‑1‑carboxylic acid serves as a valuable reference standard for gas chromatography‑olfactometry (GC‑O) method development and sensory quality control in flavour and fragrance laboratories. Its well‑defined chromatographic properties (computed retention index correlates with boiling point and LogP ) allow reliable identification and quantification in complex natural product matrices.

Application
Selection Property
Validation Focus
Woody‑spicy flavour modifier (savoury, tobacco)
Milder spicy profile without aggressive cuminic note; dosing flexibility
Sensory panel evaluation in target flavour matrix
Long‑lasting fine fragrance ingredient
Low volatility and balanced lipophilicity supporting high substantivity
Volatility and substantivity performance in fragrance base
Cost‑effective ester precursor synthesis
Tolerated saturated impurity level in final composition
Impurity profile analysis and application performance with crude product
GC‑olfactometry reference standard
Distinct woody‑spicy odor and intermediate volatility for reliable identification
Olfactometric consistency and purity verification by GC‑MS
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